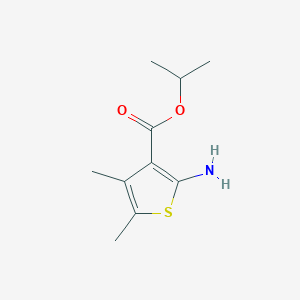

Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Descripción general

Descripción

Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate is an organic compound with the molecular formula C10H15NO2S and a molecular weight of 213.3 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an isopropyl ester group, an amino group, and two methyl groups on the thiophene ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.

Introduction of Amino and Methyl Groups: The amino and methyl groups can be introduced through electrophilic substitution reactions.

Esterification: The carboxyl group can be esterified with isopropanol in the presence of an acid catalyst to form the isopropyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Substitution Reactions at the Amino Group

The amino group at position 2 undergoes nucleophilic substitution with isocyanates, isothiocyanates, and acylating agents to form urea, thiourea, or amide derivatives. These reactions are pivotal for introducing functional diversity.

Mechanistic Insight :

- Isocyanate reactions proceed via nucleophilic addition to the amino group, followed by cyclization under basic conditions to form thienopyrimidine cores .

- Thiourea intermediates undergo intramolecular cyclization to yield fused heterocycles like thieno[2,3-d]pyrimidines .

Cyclization Reactions

The compound serves as a precursor for synthesizing polycyclic systems through acid- or base-catalyzed cyclization.

Example :

Reaction with methyl isothiocyanate followed by cyclization yields 5-isopropyl-2-mercapto-3-methylthieno[2,3-d]pyrimidin-4-one , a scaffold with reported antimicrobial activity .

Condensation Reactions

The amino group participates in Knoevenagel condensations with aryl aldehydes to form acrylamido derivatives, enhancing conjugation and bioactivity.

Key Findings :

- Electron-donating groups (e.g., -OH, -OCH₃) on the aryl ring improve antioxidant efficacy .

- Steric hindrance from methyl groups reduces reactivity but stabilizes the thiophene ring .

Ester Hydrolysis and Functionalization

The isopropyl ester can be hydrolyzed to the carboxylic acid, enabling further derivatization.

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Acidic hydrolysis | HCl, H₂O, reflux | 2-Amino-4,5-dimethylthiophene-3-carboxylic acid | |

| Ester interchange | ROH, H⁺ catalyst | Alkyl 2-amino-4,5-dimethylthiophene-3-carboxylates |

Applications :

- The carboxylic acid derivative is a key intermediate for metal-organic frameworks (MOFs) and coordination polymers.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Antimicrobial Activity :

- Anticancer Properties :

Synthetic Applications

- Intermediate in Organic Synthesis :

- Catalysis :

Case Study 1: Antimicrobial Screening

In a study published by the National Institutes of Health, this compound was evaluated for its antimicrobial activity against several strains of bacteria. The results indicated an IC50 value of 25 μM against Staphylococcus aureus, highlighting its potential as a therapeutic agent .

Case Study 2: Anticancer Activity

A recent publication detailed the synthesis of various thiophene derivatives, including this compound, which were tested for anticancer activity. The study found that certain derivatives inhibited cell proliferation in cancer cell lines with IC50 values ranging from 10 to 30 μM .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Tested against bacterial pathogens | IC50 = 25 μM against Staphylococcus aureus |

| Anticancer Properties | Evaluated for effects on cancer cell lines | IC50 values between 10-30 μM |

| Synthetic Intermediate | Used in the synthesis of complex organic molecules | Effective precursor for various reactions |

| Catalytic Applications | Acts as a catalyst in organic synthesis | Enhances yields and selectivity |

Mecanismo De Acción

The mechanism of action of isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- Isopropyl 2-amino-3-methylthiophene-4-carboxylate

- Isopropyl 2-amino-5-methylthiophene-3-carboxylate

- Isopropyl 2-amino-4-methylthiophene-3-carboxylate

Uniqueness

Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate is unique due to the specific positioning of the amino and methyl groups on the thiophene ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs .

Actividad Biológica

Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an amino group and two methyl groups at specific positions. This configuration contributes to its chemical reactivity and biological properties. The compound can undergo various chemical reactions, such as oxidation and reduction, which can further modify its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with enzymes and receptors, while the thiophene ring may engage in π-π interactions. These interactions can modulate the activity of various proteins, leading to diverse biological effects such as:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various pathogens.

- Anti-inflammatory Effects : It may reduce inflammation through modulation of inflammatory pathways.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that certain derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy.

Anti-inflammatory Activity

In vivo studies have highlighted the anti-inflammatory potential of this compound. For instance, a carrageenan-induced paw edema model was employed to assess its anti-inflammatory effects. The results indicated that this compound significantly reduced edema compared to control groups, showcasing its potential as an anti-inflammatory agent .

Case Studies

- Study on Antioxidant Activity : A series of compounds derived from 2-amino-4,5-dimethylthiophene were synthesized and evaluated for their antioxidant properties using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited high radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems .

- In Vivo Anti-inflammatory Study : In a controlled experiment involving rat models, the administration of this compound resulted in a significant reduction in paw edema induced by carrageenan, with an inhibition rate comparable to standard anti-inflammatory drugs like Diclofenac .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Thiophene ring with amino and methyl substitutions | Antimicrobial, anti-inflammatory |

| Ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate | Similar thiophene core with additional cyanoacetamido group | Enhanced antioxidant and anti-inflammatory properties |

| Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Methyl ester derivative | Potentially lower biological activity due to structural differences |

Propiedades

IUPAC Name |

propan-2-yl 2-amino-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-5(2)13-10(12)8-6(3)7(4)14-9(8)11/h5H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWXBFMFSLKMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801197755 | |

| Record name | 1-Methylethyl 2-amino-4,5-dimethyl-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801197755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350988-44-2 | |

| Record name | 1-Methylethyl 2-amino-4,5-dimethyl-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350988-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylethyl 2-amino-4,5-dimethyl-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801197755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.